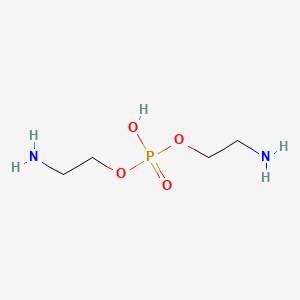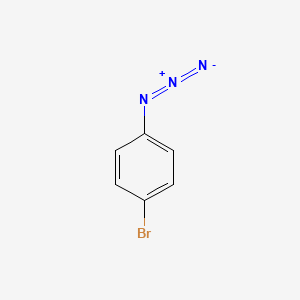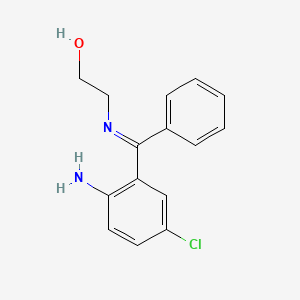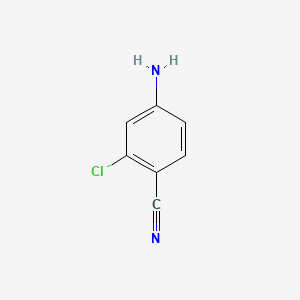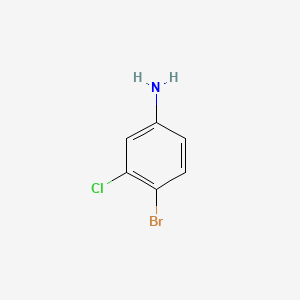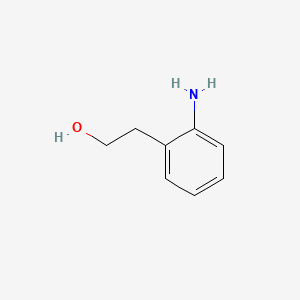
2-(2-Aminophenyl)ethanol
Vue d'ensemble
Description
“2-(2-Aminophenyl)ethanol” is an organic compound with the molecular formula C8H11NO . It is also known by other names such as “2-Aminophenethyl alcohol” and "Benzeneethanol, 2-amino-" . The molecular weight of this compound is 137.18 g/mol .
Synthesis Analysis
The synthesis of “2-(2-Aminophenyl)ethanol” has been described in various studies . For instance, one study reported a one-pot cyclization with carboxylic acids in the presence of PPh3, CCl4, and NEt3 to yield N-acyl indolines . Another study reported a reaction where the conversion of 2-(o-nitrophenyl)ethanol was 100% and the yield of 2-(o-aminophenyl)ethanol was 99.5% .
Molecular Structure Analysis
The molecular structure of “2-(2-Aminophenyl)ethanol” consists of a benzene ring attached to an ethanol group via an amino group . The InChI code for this compound is InChI=1S/C8H11NO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6,9H2 . The compound has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts .
Chemical Reactions Analysis
The compound “2-(2-Aminophenyl)ethanol” has been involved in various chemical reactions. For instance, one study reported the reaction between CO2 and 2-((2-aminoethyl)amino)ethanol . Another study reported the oxidative ring-opening of isatins for the synthesis of 2-((2-aminophenyl)amino)ethanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Aminophenyl)ethanol” include a molecular weight of 137.18 g/mol, an XLogP3 of 0.5, and a topological polar surface area of 46.2 Ų . The compound has 2 rotatable bond counts .
Applications De Recherche Scientifique
Synthesis of Poly (Amide-Ester) Polymers
2-(2-Aminophenyl)ethanol: is utilized as a nonsymmetric monomer in the synthesis of ordered poly (amide-ester) polymers. These polymers exhibit unique head-to-head (H-H) or tail-to-tail (T-T) configurations, which can significantly influence their physical properties and potential applications in materials science .
Production of 4-Aminostyrene
This compound serves as a precursor in the production of 4-aminostyrene , a monomer used in the manufacture of polystyrene. The amino group in 4-aminostyrene introduces functionality that can be exploited in various polymerization reactions to create specialized polystyrene-based materials .
Functionalization of Graphene Nanoplatelets
2-(2-Aminophenyl)ethanol: is involved in the functionalization of graphene nanoplatelets. By attaching functional groups to the surface of graphene, its compatibility with various matrices can be improved, enhancing its utility in composite materials and electronic applications .
Mécanisme D'action
Mode of Action
It has been reported that 2-aminophenethyl alcohol undergoes one-pot cyclization with carboxylic acids in the presence of pph3, ccl4, and net3 to yield n-acyl indolines . This suggests that the compound may interact with its targets through cyclization reactions.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Propriétés
IUPAC Name |
2-(2-aminophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDXSRFKXABMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201557 | |
| Record name | o-Aminophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminophenyl)ethanol | |
CAS RN |
5339-85-5 | |
| Record name | 2-Aminobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Aminophenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, 2-amino- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Aminophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-aminophenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-(2-Aminophenyl)ethanol in organic synthesis?
A1: 2-(2-Aminophenyl)ethanol serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds. One prominent application is its use in synthesizing indoles. Research has demonstrated the effectiveness of supported platinum catalysts, such as Pt/Nb2O5 and Pt/HBEA, in facilitating the synthesis of indoles via acceptorless dehydrogenative cyclization of 2-(2-Aminophenyl)ethanol. [, ] Another application involves the synthesis of 2-substituted 4-aryl-4,5-dihydro-3,1-benzoxazepine derivatives. This one-pot method involves reacting 2-(2-Aminophenyl)ethanol with acid chlorides, followed by dehydration using POCl3. []
Q2: Are there any heterogeneous catalytic systems that utilize 2-(2-Aminophenyl)ethanol as a substrate?
A2: Yes, researchers have developed a highly active and recyclable heterogeneous catalyst comprising copper-aluminium and hydrotalcite (CuAl–HT) for synthesizing indoles and phenyl ethers. This catalyst demonstrates excellent activity in the selective synthesis of indoles through the intramolecular dehydrogenative N-heterocyclization of 2-(2-Aminophenyl)ethanol. [] Additionally, ceria-supported ruthenium catalysts (Ru/CeO2) have also been found to be effective for the selective direct synthesis of indole via the same intramolecular dehydrogenative N-heterocyclization reaction. []
Q3: Can 2-(2-Aminophenyl)ethanol be used in radical reactions?
A3: Yes, 2-(2-Aminophenyl)ethanol can be used to generate acyl radicals under tin-free conditions. This process involves converting the compound to its corresponding thiol ester, followed by Boc removal and diazonium salt formation. Subsequent treatment with iodide generates an aryl radical, which then undergoes intramolecular homolytic substitution to release the acyl radical. [] This method provides a valuable tool for synthesizing α-methylene cycloalkanones.
Q4: Has 2-(2-Aminophenyl)ethanol been investigated in the context of metal complexes?
A4: Yes, one study explored the coordination chemistry of 2-(2-Aminophenyl)ethanol with rhenium. The complex [ReOI2(ame)(PPh3)] (Hame = 2-(2-aminophenyl)ethanol) was synthesized and found to possess an unusually long Re=O bond, indicating the electronic influence of the ligand. [] This finding highlights the potential of 2-(2-Aminophenyl)ethanol in influencing the properties of metal complexes, opening avenues for further exploration in catalysis and material science.
Q5: What analytical techniques are commonly employed to characterize 2-(2-Aminophenyl)ethanol and its derivatives?
A5: Characterizing 2-(2-Aminophenyl)ethanol and its derivatives often involves techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) to analyze the morphology and structure of catalysts used in the reactions. X-ray Photoelectron Spectroscopy (XPS) helps determine the elemental composition and oxidation states of the catalyst components. [] Additionally, standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are likely used to confirm the identity and purity of the synthesized compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



